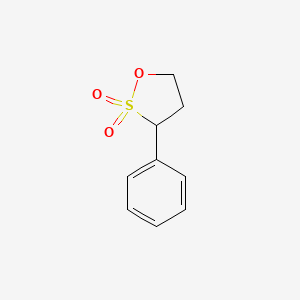

3-phenyl-1,2-oxathiolane2,2-dioxide

Description

Overview of Cyclic Sulfur-Containing Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements as members of their rings, form a cornerstone of organic chemistry. wikipedia.org A significant portion of these compounds, over two-thirds of all identified organic molecules, are either fully or partially aromatic, with about half being heterocyclic. nih.gov Among these, sulfur-containing heterocycles are a prominent class, widely applied in pharmaceuticals, materials science, and more. sioc-journal.cn

The inclusion of a sulfur atom in a heterocyclic ring, often alongside other heteroatoms like nitrogen, introduces unique physicochemical properties compared to their carbocyclic counterparts. nih.gov This is due to the availability of unshared electron pairs and the difference in electronegativity between sulfur and carbon. nih.gov These characteristics make sulfur-containing heterocycles valuable in the synthesis of a wide range of organic compounds. rsc.org

Significance of Sultones (Cyclic Sulfonate Esters) in Academic Research

Sultones, which are cyclic esters of hydroxysulfonic acids, represent a fascinating and important class of sulfur-containing heterocycles. nih.gov Their significance in academic research stems from two main aspects: their inherent biological properties and their versatility as intermediates in the synthesis of more complex molecules. nih.gov The sultone fragment is recognized for its role in various pharmacological activities. researchgate.net

In recent decades, sultones have gained traction as valuable building blocks in medicinal chemistry and organic synthesis. researchgate.net Researchers have developed numerous powerful methods for synthesizing sultones, highlighting their importance in the field. researchgate.net The interest in these compounds is driven by the need for novel and efficient synthetic routes to access complex molecular architectures. nih.gov

Research Focus on 3-Phenyl-1,2-oxathiolane 2,2-Dioxide within Cyclic Sulfone Chemistry

Within the broad family of sultones, 3-phenyl-1,2-oxathiolane 2,2-dioxide has garnered specific attention. This particular cyclic sulfone is a derivative of γ-propane sultone (1,2-oxathiolane 2,2-dioxide). nist.govwikipedia.org The parent compound, 1,3-propane sultone, is a well-known chemical intermediate used to introduce a sulfopropyl group into molecules, thereby conferring water solubility and an anionic character. chemicalbook.compengnuochemical.com

The study of derivatives like 3-phenyl-1,2-oxathiolane 2,2-dioxide allows researchers to explore how the introduction of a phenyl group at the 3-position influences the chemical reactivity and potential applications of the sultone ring. This targeted research helps in understanding the structure-activity relationships within this class of compounds and in developing new synthetic methodologies.

Interactive Data Table: Properties of Related Compounds

Below is an interactive table summarizing key properties of compounds related to 3-phenyl-1,2-oxathiolane 2,2-dioxide.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1,2-Oxathiolane (B15487274) 2,2-dioxide | C3H6O3S | 122.143 | White crystalline solid or colorless liquid | 31 |

| 1-(p-Chlorophenyl)-3-phenyl-2-propanone | C15H13ClO | 244.71 | --- | 34.5-35.5 |

| Thiazole | C3H3NS | 85.13 | Pale yellow liquid | - |

Structure

3D Structure

Properties

IUPAC Name |

3-phenyloxathiolane 2,2-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-13(11)9(6-7-12-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXVQKQXOJYKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289285 | |

| Record name | 3-Phenyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26910-63-4 | |

| Record name | 1,2-Oxathiolane, 3-phenyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26910-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 60089 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026910634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60089 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 3 Phenyl 1,2 Oxathiolane 2,2 Dioxide and Analogues

Ring-Opening Reactions and Mechanistic Investigations

The five-membered ring of 1,2-oxathiolane (B15487274) 2,2-dioxides, also known as γ-sultones, is susceptible to cleavage under various conditions, a reactivity that is influenced by the substituents on the ring and the nature of the attacking species.

Nucleophilic Ring Opening of Related Oxathiolane Derivatives

The ring-opening of cyclic sulfonate esters, like 1,3-propane sultone (1,2-oxathiolane 2,2-dioxide), is a well-documented process driven by the electrophilicity of the carbon atoms adjacent to the sulfonate group. wikipedia.org Nucleophiles readily attack one of these carbons, leading to the cleavage of a C-O bond and the formation of a sulfonate-containing open-chain product. For instance, hydrolysis of 1,3-propane sultone yields 3-hydroxypropylsulfonic acid. wikipedia.org This reactivity is a general feature of sultones and is exploited in various synthetic applications to introduce sulfopropyl groups into molecules. chemicalbook.com

In the case of substituted oxathiolanes, such as those with a bromine atom, nucleophilic substitution reactions are also prominent. For example, 4-bromo-1,2-oxathiolane 2,2-dioxide readily undergoes reactions where the bromine atom is displaced by various nucleophiles.

The mechanism of nucleophilic ring-opening of epoxides, which share some similarities with cyclic sulfates, has been extensively studied in aqueous media. The pH of the reaction medium plays a crucial role in controlling the reactivity and regioselectivity of the ring-opening process. semanticscholar.org For substituted oxiranes, the nucleophilic attack generally occurs at the least substituted carbon, unless an aryl group is present, in which case attack at the benzylic carbon is often favored. semanticscholar.org

Catalytic Influences on Ring-Opening Pathways

The ring-opening of cyclic sulfones can be influenced by the presence of catalysts. For instance, copper-catalyzed three-component sulfonylation reactions involving cyclopropanols, aryldiazonium tetrafluoroborates, and sulfur dioxide have been developed to synthesize γ-keto aryl sulfones. rsc.org This process involves a ring-opening of the cyclopropanol (B106826) and is thought to proceed through a radical mechanism. rsc.org

Palladium catalysis has been employed in the decarboxylative asymmetric allylic alkylation of cyclic sulfones. acs.org This methodology allows for the synthesis of enantioenriched α-difunctionalized 5- and 6-membered sulfones from racemic starting materials. The reaction proceeds through the formation of palladium enolate intermediates, and high levels of enantioselectivity are achieved via a dynamic kinetic resolution of these intermediates. acs.org

Thermal Decomposition and Fragmentation Pathways

High temperatures can induce fragmentation of the 1,2-oxathiolane 2,2-dioxide ring system, often leading to the extrusion of sulfur dioxide and the formation of new carbon-carbon bonds or other molecular fragments.

Flash Vacuum Pyrolysis (FVP) Studies of Oxathiolane S,S-Dioxides

Flash vacuum pyrolysis (FVP) is a technique that involves heating a molecule under high vacuum for a very short duration. wikipedia.org This method is particularly suited for studying unimolecular reactions. wikipedia.orgcaltech.edu When applied to 2-substituted 1,3-oxathiolane (B1218472) S,S-dioxides, FVP predominantly leads to the extrusion of sulfur dioxide (SO₂). researchgate.net For example, the FVP of the S,S-dioxide of 2-phenyl-4-isobutyl-1,3-oxathiolane at 700°C results in the formation of SO₂, benzaldehyde, and 4-methylpent-1-ene. researchgate.net

Extrusion of Sulfur Dioxide and Formation of Unsaturated and Carbonyl Fragments

The thermal extrusion of sulfur dioxide from cyclic sulfones is a common fragmentation pathway. researchgate.net This reaction, often referred to as a cheletropic extrusion, is a key step in the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes. wikipedia.org The reaction proceeds through the formation of an unstable three-membered cyclic sulfone intermediate (an episulfone or thiirane (B1199164) dioxide), which then decomposes by eliminating SO₂ to form the alkene. wikipedia.orgyoutube.com This transformation is a valuable method for synthesizing alkenes, including highly substituted and strained ones. wikipedia.orgyoutube.com

In the FVP of 2-substituted 1,3-oxathiolane S-oxides and S,S-dioxides, the major products are ethene and a carbonyl compound, formed via the extrusion of SO or SO₂ respectively. researchgate.net For instance, the pyrolysis of 2-benzylidene-1,3-oxathiolane S,S-dioxide yields ethene and phenylketene.

Polymerization Reactions of Cyclic Sulfones

Cyclic sulfones, particularly those containing vinyl or exomethylene groups, can undergo ring-opening polymerization to form polysulfones. mdpi.comresearchgate.net This method offers a route to introduce sulfonyl groups into the main chain of a polymer, which can impart desirable properties such as degradability. mdpi.comresearchgate.netnih.gov

The radical ring-opening polymerization of cyclic sulfone monomers is an area of active research. mdpi.comresearchgate.netresearchgate.net Density functional theory (DFT) calculations have been used to predict the feasibility of ring-opening polymerization for various sulfolane (B150427) and sulfolene derivatives. mdpi.comresearchgate.netnih.gov These studies suggest that the introduction of a vinyl or exomethylene group into the cyclic sulfone structure is necessary to promote the ring-opening process. mdpi.com For example, while sulfolene itself does not undergo ring-opening polymerization, 2-vinylsulfolane (2VS) and 3-exomethylenesulfolane (3EMS) are expected to be polymerizable via this mechanism. mdpi.comresearchgate.net The polymerization is typically initiated by a radical initiator at elevated temperatures. mdpi.com

The resulting polysulfones can be further modified through post-polymerization reactions, such as ene-thiol additions to unsaturated groups in the polymer backbone. researchgate.net The thermal properties and solubility of these polymers can be tailored through copolymerization with other monomers. researchgate.net

Catalytic Systems in ROP (e.g., Acid or Organocatalysts)

The mechanism of ring-opening polymerization is heavily dependent on the chosen catalytic system, which can be broadly categorized as radical, anionic, cationic, or organocatalytic.

Radical Systems: For the ROP of cyclic vinylsulfones, radical polymerization is the most extensively studied pathway. rsc.org This method typically employs conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate the process. rsc.org The reaction is generally conducted by heating the monomer in the presence of the initiator. mdpi.com

Anionic and Cationic Systems: While less specifically documented for cyclic sulfones like 3-phenyl-1,2-oxathiolane 2,2-dioxide, general mechanisms for anionic and cationic ROP are well-established for other sulfur-containing heterocycles and related monomers. rsc.org

Anionic ROP (AROP) involves a nucleophilic initiator attacking a polarized bond in the cyclic monomer. rsc.org For other heterocycles like cyclosiloxanes, common initiators include alkali metal hydroxides and their derivatives. mdpi.com

Cationic ROP proceeds via an electrophilic attack. For instance, the first high molecular weight siloxane polymer was obtained using sulfuric acid as a cationic initiator. mdpi.com

Organocatalysts: Organocatalysis has emerged as a powerful tool for ROP, offering a metal-free alternative. For other sulfur-containing monomers like thiolactones, organic bases such as 1,8-diazabicycloundec-7-ene (DBU) have been used as catalysts. rsc.org In the broader context of ROP, guanidine-based molecules have been identified as effective organocatalysts for the polymerization of cyclotrisiloxanes. mdpi.com These catalysts can activate initiator molecules, facilitating controlled polymerization.

| Catalyst Type | Example Catalyst/Initiator | Applicable Monomers (Examples) | Mechanism | Reference |

|---|---|---|---|---|

| Radical | AIBN, BPO | Cyclic vinylsulfones | Free-radical chain growth | rsc.org |

| Anionic | Alkali Metal Hydroxides (e.g., KOH) | Cyclosiloxanes, Thiolactones | Nucleophilic attack by anionic species | rsc.orgmdpi.com |

| Cationic | Sulfuric Acid (H₂SO₄) | Cyclosiloxanes | Electrophilic attack by cationic species | mdpi.com |

| Organocatalyst (Base) | DBU, TBD | Thiolactones | Base-catalyzed nucleophilic attack | rsc.org |

| Organocatalyst (Urea-type) | Urea anion | Cyclosiloxanes | Activation of initiator | mdpi.com |

Derivatization and Functionalization Strategies

The ability to modify and functionalize heterocyclic systems and the polymers derived from them is crucial for tailoring material properties for specific applications.

Modification of Spirooxathioledioxide Moieties

Specific research detailing the derivatization and modification of spirooxathioledioxide moieties is limited in the available scientific literature. However, general strategies for functionalizing related structures, such as polymers derived from cyclic sulfones, have been explored. One notable example is the post-polymerization modification of polysulfones created via the rROP of 2-vinylsulfolane. mdpi.comnih.gov The unsaturated groups present in the main chain of these polymers serve as reactive handles for further chemical transformations, such as ene-thiol additions, allowing for the introduction of new functional groups along the polymer backbone. mdpi.com

Challenges in the Chemical Reactivity of Amino Sultone Heterocyclic Systems

Amino sultone systems, which can be formed by the reaction of an amine with a sultone ring, often exist as zwitterionic sulfobetaines. These structures contain both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group within the same unit. wikipedia.org While these zwitterionic polymers have desirable properties like high biocompatibility, their chemical reactivity and synthesis present significant challenges. wikipedia.orgnih.gov

One of the primary challenges is poor solubility . Polysulfobetaines are often insoluble in water and most common organic solvents due to strong intramolecular and intermolecular electrostatic interactions. wikipedia.orgnih.gov This poor solubility complicates their synthesis, purification, and processing. Effective solvents are often limited to brines or highly polar, specialized solvents like trifluoroethanol. nih.gov

Another challenge stems from the complex solution behavior . The strong interplay between the zwitterionic groups leads to the formation of inner salts, which governs the polymer's solubility and conformation. wikipedia.org Polysulfobetaines often exhibit an upper critical solution temperature (UCST), meaning they become soluble above a certain temperature, which is highly sensitive to factors like molar mass and the presence of salts. wikipedia.org

From a reactivity standpoint, the formation of the zwitterionic sulfobetaine (B10348) itself can be a slow initiation step in polymerization reactions. The reaction between a tertiary amine and a sultone creates a zwitterion where the resulting anion is stabilized in a tight intramolecular ion-pair. This high stability can reduce the nucleophilicity of the anionic center, thereby slowing down its ability to act as an initiator for subsequent propagation steps in an anionic polymerization process.

Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 3-phenyl-1,2-oxathiolane-2,2-dioxide, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomeric Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of 3-phenyl-1,2-oxathiolane-2,2-dioxide. Both ¹H and ¹³C NMR provide critical data for assigning the relative stereochemistry of substituents on the sultone ring and for analyzing the composition of diastereomeric mixtures.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the oxathiolane ring are particularly informative. The proton at the C3 position, being adjacent to the phenyl group and the sulfonate moiety, would appear as a multiplet. Its specific chemical shift and coupling patterns with the neighboring C4 protons would differ between diastereomers. For instance, in related substituted oxathiolane S,S-dioxides, the relative stereochemistry (cis or trans) of the substituents can be determined by analyzing these coupling constants.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shift of the C3 carbon, directly attached to the phenyl group, would be significantly influenced by the stereochemistry. The resonances of the other ring carbons (C4 and C5) would also show diastereomeric differences.

In cases where diastereomeric mixtures are present, NMR spectroscopy allows for their quantitative analysis by integrating the signals corresponding to each diastereomer.

Table 1: Expected ¹H NMR Chemical Shifts for 3-Phenyl-1,2-Oxathiolane-2,2-Dioxide

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.50 | Multiplet |

| H-3 | 4.50 - 5.00 | Multiplet |

| H-4 | 2.50 - 3.50 | Multiplet |

| H-5 | 3.00 - 4.00 | Multiplet |

Table 2: Expected ¹³C NMR Chemical Shifts for 3-Phenyl-1,2-Oxathiolane-2,2-Dioxide

| Carbon | Expected Chemical Shift (ppm) |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl C-H | 125 - 130 |

| C-3 | 60 - 70 |

| C-4 | 30 - 40 |

| C-5 | 50 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-phenyl-1,2-oxathiolane-2,2-dioxide. The characteristic absorption bands in the IR spectrum confirm the presence of the sulfonate group and the phenyl ring.

The most prominent features in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group. These typically appear in the regions of 1340-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The presence of the phenyl group would be indicated by C-H stretching vibrations of the aromatic ring, typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for 3-Phenyl-1,2-Oxathiolane-2,2-Dioxide

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| S=O Asymmetric Stretch | 1340 - 1370 | Strong |

| S=O Symmetric Stretch | 1150 - 1180 | Strong |

| C-O Stretch | 1000 - 1100 | Medium |

| S-O Stretch | 800 - 900 | Medium |

Crystallographic Analysis

X-ray Diffraction Studies of Oxathiolane 2,2-Dioxide Derivatives

Elucidation of Molecular Geometry and Crystal Packing

Through X-ray diffraction analysis of related structures, it is possible to elucidate the precise molecular geometry of the oxathiolane dioxide ring. These studies typically reveal a non-planar, five-membered ring. The analysis also provides insights into how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and, in some cases, hydrogen bonding if suitable functional groups are present.

Conformational Studies in Solution and Solid State

The five-membered oxathiolane ring is not planar and can adopt various conformations. Conformational studies, both in solution and in the solid state, are essential to understand the molecule's dynamic behavior and its preferred spatial arrangements.

In the solid state, as determined by X-ray crystallography of analogous compounds, the oxathiolane ring often adopts an envelope or a twist conformation. For example, the X-ray structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide shows an envelope conformation with the oxygen atom at the flap.

In solution, the molecule is likely to exist in a dynamic equilibrium between different conformations. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide valuable information about the predominant conformation in a given solvent. Computational modeling is also frequently employed to calculate the relative energies of different conformations and to support the experimental findings. The conformational preferences will be influenced by steric interactions between the phenyl group and the sulfonate oxygens, as well as by electronic effects within the molecule.

Analysis of Ring Conformation

The 1,2-oxathiolane-2,2-dioxide ring system typically adopts an envelope conformation. In this arrangement, four of the five ring atoms lie in a single plane, while the fifth atom is puckered out of the plane. This conformation alleviates the torsional strain that would be present in a planar ring. The specific atom that is out-of-plane can vary, leading to different envelope forms. The conformation is influenced by the nature and position of substituents on the ring. For the parent 1,2-oxathiolane-2,2-dioxide, also known as γ-propane sultone, the ring also exhibits a twisted or envelope conformation. The introduction of a bulky phenyl group at the 3-position is expected to influence the conformational preference of the ring in 3-phenyl-1,2-oxathiolane-2,2-dioxide.

While a specific crystal structure for the unsubstituted 3-phenyl-1,2-oxathiolane-2,2-dioxide is not detailed in the provided search results, a dissertation by Nicola Vignola on the asymmetric synthesis of sultones provides crystallographic data for a closely related compound, 5-methyl-3-phenyl-1,2-oxathiolane-2,2-dioxide. d-nb.info The analysis of this related structure can provide valuable insights into the likely conformation of the title compound. For the 5-methyl derivative, an envelope conformation is observed in the solid state. It is highly probable that 3-phenyl-1,2-oxathiolane-2,2-dioxide also adopts a similar envelope conformation to accommodate the steric bulk of the phenyl group and minimize ring strain.

| Conformational Feature | Description |

| Ring Shape | Envelope |

| Puckered Atom | Variable (likely influenced by the phenyl substituent) |

| Driving Force | Minimization of torsional strain |

| Evidence | Inferred from the crystal structure of 5-methyl-3-phenyl-1,2-oxathiolane-2,2-dioxide d-nb.info |

Theoretical and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have been instrumental in elucidating the electronic landscape of sultone systems. While direct computational studies on 3-phenyl-1,2-oxathiolane 2,2-dioxide are not extensively documented in publicly available literature, a wealth of information can be gleaned from theoretical investigations of analogous amino sultone systems and related aromatic sulfonates. These studies typically employ Density Functional Theory (DFT) methods to model the molecular geometry and electronic properties. acs.org

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, provide a rigorous framework for understanding the structure and stability of molecules. For systems analogous to 3-phenyl-1,2-oxathiolane 2,2-dioxide, such as those containing amino groups, these calculations can predict molecular geometries, vibrational frequencies, and reaction energetics. The choice of basis set in these calculations is critical for obtaining accurate results.

Computational studies on related sulfonamide structures often utilize DFT with the B3LYP functional and a 6-311G+(d,p) basis set to achieve a balance between computational cost and accuracy. acs.org These calculations can determine optimized molecular structures and predict spectroscopic parameters that can be compared with experimental data.

| Computational Method | Basis Set | Properties Calculated | Reference System |

|---|---|---|---|

| DFT (B3LYP) | 6-311G+(d,p) | Optimized Geometry, Vibrational Frequencies | Sulfonamide-Schiff base derivatives |

| MP2 | aug-cc-pVDZ | Reaction Energetics, Transition States | Simple sulfonates |

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For aromatic sulfonates, the presence of the phenyl group is expected to significantly influence the electronic properties compared to a simple alkyl sultone. The π-system of the phenyl ring can interact with the sulfonate group, affecting the electron distribution and the energies of the frontier molecular orbitals. In structurally-defined sulfo-phenylated oligophenylenes, the positions of sulfonation have been shown to be influenced by the delocalization of electronic charge. acs.org Theoretical studies on confined aromatic molecules have also shown that the HOMO is generally more sensitive to the molecular environment than the LUMO.

| Property | Expected Influence of Phenyl Group | Reactivity Implication |

|---|---|---|

| HOMO Energy | Potentially higher than non-aromatic sultones due to π-system | Increased propensity for electrophilic attack on the phenyl ring |

| LUMO Energy | Lowered by the electron-withdrawing sulfonate group | Increased susceptibility to nucleophilic attack at the sulfur atom or adjacent carbon |

| HOMO-LUMO Gap | Likely reduced compared to non-aromatic sultones | Higher reactivity |

Reaction Pathway Modeling and Mechanistic Insights

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For 3-phenyl-1,2-oxathiolane 2,2-dioxide, key reactions of interest include nucleophilic attack leading to ring-opening.

Studies on the hydrolysis of sultones and the nucleophilic substitution at sulfur in related compounds provide a framework for understanding the reactivity of the 1,2-oxathiolane (B15487274) 2,2-dioxide ring. acs.orgresearchgate.net The hydrolysis of sultones is a critical reaction, and its mechanism can be elucidated through computational modeling. google.comresearchgate.net

The generally accepted mechanism for nucleophilic attack on a sultone involves an addition-elimination pathway. researchgate.net In this two-step process, the nucleophile first adds to the electrophilic sulfur atom, forming a trigonal bipyramidal intermediate. Subsequently, the leaving group is eliminated, resulting in the ring-opened product. DFT calculations can be employed to map the potential energy surface of this reaction, identifying the transition states and intermediates. The presence of the phenyl group at the 3-position can influence the stability of the intermediate and the height of the activation barriers, thereby affecting the reaction rate.

For instance, in the hydrolysis of phenyl phosphosulfate, a related sulfate (B86663) ester, the reaction proceeds via a unimolecular mechanism involving S-O bond cleavage. psu.edu This suggests that the stability of the resulting carbocation or the ability of the leaving group to depart plays a crucial role. In the case of 3-phenyl-1,2-oxathiolane 2,2-dioxide, the phenyl group could stabilize a positive charge on the adjacent carbon, potentially influencing the regioselectivity of nucleophilic attack.

Advanced Applications and Research Directions of Oxathiolane 2,2 Dioxide Scaffolds

Utilization as Precursors in Organic Synthesis

While cyclic sulfones, or sultones, are recognized as versatile intermediates in organic synthesis, specific examples detailing the use of 3-phenyl-1,2-oxathiolane-2,2-dioxide are absent from the current scientific literature.

Building Blocks for Complex Molecular Architectures

The ring strain and the presence of a good leaving group (sulfonate) in sultones make them useful building blocks for constructing more complex molecules through ring-opening reactions. Nucleophilic attack can lead to the introduction of a functionalized propyl chain. However, there are no documented instances of 3-phenyl-1,2-oxathiolane-2,2-dioxide being used as a building block in the total synthesis of natural products or other complex molecular architectures.

Exploration in Materials Science

The investigation of oxathiolane derivatives in materials science has primarily focused on the polymerization of related cyclic sulfone monomers.

Development of Polymeric Materials from Cyclic Sulfone Monomers

The radical ring-opening polymerization of cyclic monomers is a known strategy for creating polymers with heteroatoms in the main chain. Research has been conducted on the polymerization of sulfolane (B150427) derivatives, but not specifically on 3-phenyl-1,2-oxathiolane-2,2-dioxide. The synthesis of polysulfones or sulfonated polymers typically involves other monomers and polymerization techniques. The influence that a phenyl substituent at the 3-position would have on the polymerizability of the oxathiolane-2,2-dioxide ring and the properties of the resulting polymer remains uninvestigated.

Potential for Surface Modification and Coating Applications of Oxathiolane Derivatives

Surface modification techniques often employ reactive polymers or small molecules to alter the surface properties of a material. While polymers containing sulfonate groups can be used for such purposes, there is no research demonstrating the use of 3-phenyl-1,2-oxathiolane-2,2-dioxide or polymers derived from it for surface modification or coating applications.

Design of Bioactive Molecules (Structural Scaffolds)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing such scaffolds. The oxathiolane ring is a key component of several important antiviral drugs. However, the specific contribution of a 3-phenyl-1,2-oxathiolane-2,2-dioxide scaffold to the design of new bioactive molecules has not been reported. Structure-activity relationship (SAR) studies involving this particular substitution pattern are not available.

Lack of Specific Research Data Hinders Detailed Analysis of 3-phenyl-1,2-oxathiolane-2,2-dioxide

A thorough investigation into the advanced applications and research directions of 3-phenyl-1,2-oxathiolane-2,2-dioxide reveals a significant gap in publicly available scientific literature. While the broader class of oxathiolane 2,2-dioxides and related sulfur-containing heterocycles have been a subject of interest in medicinal chemistry, specific research focusing on the synthesis of various derivatives of 3-phenyl-1,2-oxathiolane-2,2-dioxide and the systematic evaluation of their biological activities appears to be limited.

Consequently, a detailed discussion on the modification of this specific oxathiolane system for targeted biological activity, including comprehensive structure-activity relationship (SAR) data, cannot be constructed at this time. The generation of informative data tables detailing research findings on how structural modifications of 3-phenyl-1,2-oxathiolane-2,2-dioxide influence its interaction with biological targets is contingent on the availability of such primary research.

While general principles of medicinal chemistry suggest that modifications of the phenyl ring (e.g., substitution with various functional groups) or the oxathiolane backbone could be explored to modulate pharmacokinetic and pharmacodynamic properties, the absence of specific studies on this compound prevents a scientifically rigorous and evidence-based presentation. Further research is required to elucidate the potential of 3-phenyl-1,2-oxathiolane-2,2-dioxide as a scaffold for drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.